Cas no 882-36-0 (N-benzyl-3-oxobutanamide)

N-benzyl-3-oxobutanamide structure
N-benzyl-3-oxobutanamide structure
商品名:N-benzyl-3-oxobutanamide
CAS番号:882-36-0
MF:C11H13NO2
メガワット:191.226423025131
MDL:MFCD00026260
CID:40190
PubChem ID:87558239

N-benzyl-3-oxobutanamide 化学的及び物理的性質

名前と識別子

    • N-Benzyl-3-oxobutanamide
    • AAPCT
    • Pigment assistant YH160
    • Acetoaceticbenzylamide
    • N-Benzylacetoacetamide (AABA)
    • N-Benzylacetoacetamide
    • Benzyl Acetoacetic Amide
    • ACETOACETBENZYLAMIDE
    • ACETOACET-BENZYLAMINE
    • Acetoacetobenzylamide
    • benzyl acetoacetamide
    • N-(phenylmethyl)acetoacetamide
    • N-ACETOACETYLBENZYLAMINE
    • N-Benzyl-3-oxobutyramide
    • N-benzyl-acetoacetamide
    • Butanamide, 3-oxo-N-(phenylmethyl)-
    • N-Acetoacetabenzylamine
    • T6Y9L5W6QO
    • 3-oxo-N-benzylbutanamide
    • Acetoacetamide, N-benzyl-
    • NSC60240
    • N-Benzylacetoacetamid
    • Maybridge1_002517
    • DivK1c_001269
    • HMS548K09
    • KOHNUEXAOQRRPI-UHFFFAOYSA-N
    • Acetoacetamide, N-benzyl
    • 3-Oxo-N-(phenylmethyl)butanamide (ACI)
    • Acetoacetamide, N-benzyl- (7CI, 8CI)
    • NSC 60240
    • 882-36-0
    • NS00039248
    • AKOS000165151
    • UNII-T6Y9L5W6QO
    • MFCD00026260
    • STK523526
    • CS-W015848
    • B2808
    • CDS1_000229
    • AS-11420
    • SR-01000525562
    • NSC-60240
    • EINECS 212-928-5
    • SR-01000525562-1
    • SCHEMBL7126303
    • 3-OXO-N-(PHENYLMETHYL)BUTANAMIDE
    • DTXSID9061257
    • D77780
    • N-benzyl-3-oxobutanamide
    • MDL: MFCD00026260
    • インチ: 1S/C11H13NO2/c1-9(13)7-11(14)12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)
    • InChIKey: KOHNUEXAOQRRPI-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC(C)=O)NCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 191.09500
  • どういたいしつりょう: 191.095
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 8
  • トポロジー分子極性表面積: 46.2
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 白色角柱状結晶粉末
  • 密度みつど: 1.0930
  • ゆうかいてん: 101.0 to 105.0 deg-C
  • ふってん: 399.4 °C at 760 mmHg
  • フラッシュポイント: 399.4 °C at 760 mmHg
  • 屈折率: 1.522
  • PSA: 46.17000
  • LogP: 1.67280
  • FEMA: 3108
  • ようかいせい: 未確定

N-benzyl-3-oxobutanamide セキュリティ情報

  • セキュリティの説明: S36/37/39; S26
  • 危険物標識: Xn
  • リスク用語:R36/37/38; R22

N-benzyl-3-oxobutanamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-benzyl-3-oxobutanamide 価格詳細 >>

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N-benzyl-3-oxobutanamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  3 h, rt
2.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
リファレンス
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 80 °C
リファレンス
HFIP-mediated strategy towards β-oxo amides and subsequent Friedel-Craft type cyclization to 2-quinolinones using recyclable catalyst
Kabi, Arup K.; et al, Tetrahedron Letters, 2020, 61(46),

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Polyethylene glycol ;  1.5 h, 120 °C
リファレンス
Facile eco-friendly synthesis of novel chromeno[4,3-b]pyridine-2,5-diones and evaluation of their antimicrobial and antioxidant properties
Jaggavarapu, Satyanarayana Reddy; et al, Journal of Chemical Sciences (Bangalore, 2014, 126(1), 187-195

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 80 °C
リファレンス
HFIP-mediated strategy towards β-oxo amides and subsequent Friedel-Craft type cyclization to 2-quinolinones using recyclable catalyst
Kabi, Arup K.; et al, Tetrahedron Letters, 2020, 61(46),

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Xylene ;  30 min, 145 °C
2.1 Solvents: Chloroform-d ;  0.5 h, 25 °C
リファレンス
A Chemoselective Route to β-Enamino Esters and Thioesters
Xin, Dongyue; et al, Organic Letters, 2014, 16(8), 2108-2110

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Manganese(1+), [[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-… Solvents: Toluene
リファレンス
Transesterification of β-keto esters catalyzed by transition metal complexes in a novel heterogeneous way
Kantam, M. Lakshmi; et al, Catalysis Letters, 1999, 62(1), 67-69

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  reflux
リファレンス
2,2-Dimethyl-1,3-dioxane-4,6-dione - First Update to document cited in CA149:245849
Yonemitsu, Osamu; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Triacylglycerol lipase Solvents: 1,4-Dioxane
リファレンス
Chemoenzymic aminolysis and ammonolysis of β-ketoesters
Garcia, Maria Jesus; et al, Tetrahedron Letters, 1993, 34(38), 6141-2

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Methanol
リファレンス
Radiation-controlled electroluminescence in triple-band emitting electroluminescent materials
Singh, Geeta; et al, Indian Journal of Physics, 1992, (3), 387-90

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  24 h, rt
2.1 Solvents: Acetonitrile ;  3 h, rt
3.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
リファレンス
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

ごうせいかいろ 11

はんのうじょうけん
1.1 1 min, 178 °C
リファレンス
An efficient and rapid synthesis of β-carboxamide derivatives, using 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, by microwave irradiation
Miriyala, Bruhaspathy; et al, Tetrahedron Letters, 2003, 44(43), 7957-7959

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 80 °C
リファレンス
HFIP-mediated strategy towards β-oxo amides and subsequent Friedel-Craft type cyclization to 2-quinolinones using recyclable catalyst
Kabi, Arup K.; et al, Tetrahedron Letters, 2020, 61(46),

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Benzyltrimethylammonium hydroxide Solvents: Methanol
リファレンス
Effects of coreagents on the reactions of alcohols with 6-methyl-1,3-oxazin-2,4(3H)-diones
Singh, Harjit; et al, Indian Journal of Chemistry, 1992, (7), 387-90

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  24 h, rt
1.2 Solvents: Acetonitrile ;  3 h, rt
1.3 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
リファレンス
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Tetrahydrofuran ;  24 h, reflux
リファレンス
Mild and high-yielding synthesis of β-keto esters and β-ketoamides
Sridharan, Vellaisamy; et al, Synthesis, 2010, (6), 1053-1057

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Zirconocene, dichloride Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
New transformations from a 3-silyloxy-2-aza-1,3-diene: consecutive Zr-mediated retro-Brook rearrangement and reactions with electrophiles
Gandon, Vincent; et al, Tetrahedron, 2000, 56(26), 4467-4472

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Benzyltrimethylammonium hydroxide ,  Potassium thiocyanate Solvents: Methanol
リファレンス
Anion-induced reactions of primary alcohols at C-6 of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones: formation of N-alkyl-3-alkoxybuten-2-amides
Singh, Harjit; et al, Indian Journal of Chemistry, 1989, (11), 950-1

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Benzyltrimethylammonium hydroxide ,  Potassium thiocyanate Solvents: Ethanol
リファレンス
Anion-induced reactions of primary alcohols at C-6 of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones: formation of N-alkyl-3-alkoxybuten-2-amides
Singh, Harjit; et al, Indian Journal of Chemistry, 1989, (11), 950-1

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Chloroform-d ;  0.5 h, 25 °C
リファレンス
A Chemoselective Route to β-Enamino Esters and Thioesters
Xin, Dongyue; et al, Organic Letters, 2014, 16(8), 2108-2110

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
リファレンス
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Benzyltrimethylammonium hydroxide ,  Potassium thiocyanate Solvents: 1-Butanol
リファレンス
Anion-induced reactions of primary alcohols at C-6 of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones: formation of N-alkyl-3-alkoxybuten-2-amides
Singh, Harjit; et al, Indian Journal of Chemistry, 1989, (11), 950-1

N-benzyl-3-oxobutanamide Raw materials

N-benzyl-3-oxobutanamide Preparation Products

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